4-Chloropyrido[3,4-d]pyrimidine
Overview
Description
4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the fourth position. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
4-Chloropyrido[3,4-d]pyrimidine has been identified as a promising antagonist of the human chemokine receptor CXCR2 . The CXCR2 receptor plays a crucial role in the immune response, primarily in the recruitment of neutrophils to the site of inflammation .
Mode of Action
The compound interacts with the CXCR2 receptor, inhibiting its signaling . This antagonistic action on the CXCR2 receptor can potentially modulate the immune response, particularly in conditions where CXCR2 signaling is upregulated, such as in various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCL8-CXCR2 axis, which is essential for the recruitment of neutrophils to the site of inflammation . By antagonizing the CXCR2 receptor, the compound can potentially disrupt this pathway, altering the immune response.
Result of Action
The antagonistic action of this compound on the CXCR2 receptor can result in the modulation of the immune response. This could potentially lead to therapeutic effects in conditions characterized by upregulated CXCR2 signaling, such as various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the human chemokine receptor CXCR2 . This receptor plays a crucial role in inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer . The interaction between 4-Chloropyrido[3,4-d]pyrimidine and CXCR2 could potentially be used to develop new therapeutic strategies for these disorders .
Cellular Effects
It has been suggested that this compound could have an antagonistic effect on the CXCR2 receptor . This could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can interact with the CXCR2 receptor . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrido[3,4-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by neutralization and extraction .
Another method involves the use of 4,6-dichloropyrimidine-5-carbaldehyde as a starting material. This compound undergoes a series of reactions, including condensation with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the fourth position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst are used.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminopyrido[3,4-d]pyrimidine derivatives, while cross-coupling reactions can introduce various aryl or alkyl groups at the fourth position .
Scientific Research Applications
4-Chloropyrido[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an antagonist of the human chemokine receptor CXCR2.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound has a similar fused ring system but with different nitrogen atom positions.
Pyrido[4,3-d]pyrimidine: Another isomer with a different arrangement of nitrogen atoms.
Pyrrolo[2,3-d]pyrimidine: This compound has a pyrrole ring fused to a pyrimidine ring.
Uniqueness
4-Chloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and its ability to act as a CXCR2 antagonist. This makes it a valuable compound in the development of anti-inflammatory and immunomodulatory drugs. Its versatility in undergoing various chemical reactions also allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHPAHJCQLABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483456 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51752-67-1 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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